Diethyl butylmalonate

Catalog No.
S1493477
CAS No.
133-08-4
M.F
C11H20O4
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl butylmalonate

CAS Number

133-08-4

Product Name

Diethyl butylmalonate

IUPAC Name

diethyl 2-butylpropanedioate

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3

InChI Key

RPNFNBGRHCUORR-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)OCC)C(=O)OCC

Synonyms

2-butylpropanedioic Acid 1,3-Diethyl Ester; Butylmalonic Acid Diethyl Ester; Butylpropanedioic Acid Diethyl Ester; Diethyl 2-Butylmalonate; Diethyl Butylmalonate; Diethyl n-Butylmalonate; Diethyl α-Butylmalonate; Ethyl Butylmalonate; NSC 4565

Canonical SMILES

CCCCC(C(=O)OCC)C(=O)OCC
  • Decarboxylation: The removal of a carboxyl group (CO2) from the molecule allows for the formation of new carbon-carbon bonds. This reaction is often used to generate alkanes, alkenes, and alkynes.
  • Alkylation: The introduction of an alkyl group (R-) onto the molecule can be achieved through various methods, such as using strong bases or Grignard reagents. This opens up further possibilities for creating diverse structures.
  • Condensation reactions: Diethyl butylmalonate can participate in various condensation reactions with other carbonyl compounds, leading to the formation of complex molecules such as heterocycles and β-keto esters.

These are just a few examples, and the versatility of diethyl butylmalonate allows its utilization in countless organic synthesis strategies for the creation of various complex molecules, including natural products, pharmaceuticals, and functional materials.

Medicinal Chemistry

Diethyl butylmalonate has been explored in the field of medicinal chemistry for the synthesis of potential therapeutic agents.

  • Antimicrobial activity: Studies have investigated the potential of diethyl butylmalonate derivatives as antimicrobial agents against various bacterial and fungal strains.
  • Antiviral activity: Research has also explored the activity of specific diethyl butylmalonate derivatives against certain viruses.

Material Science

The unique properties of diethyl butylmalonate have also attracted interest in material science applications.

  • Polymer synthesis: Diethyl butylmalonate can be used as a starting material for the synthesis of specific types of polymers with potential applications in various fields, such as drug delivery and biomaterials.
  • Organic electronics: Research has explored the use of diethyl butylmalonate derivatives in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs).

Diethyl butylmalonate is an organic compound with the molecular formula C₁₁H₂₀O₄ and a molecular weight of approximately 216.27 g/mol. It is classified as an ester, specifically the diethyl ester of butylmalonic acid. This compound appears as a colorless liquid and is noted for its fruity odor, making it useful in flavoring applications. Diethyl butylmalonate is structurally characterized by two ethyl groups and a butyl group attached to a malonate framework, which contributes to its unique chemical properties and reactivity.

Typical of esters:

  • Claisen Condensation: This reaction involves the formation of β-keto esters when diethyl butylmalonate is treated with a strong base, leading to the formation of carbanions that can react with electrophiles.
  • Bromination: Like other esters, diethyl butylmalonate can undergo bromination at the alpha position, which introduces bromine substituents into the molecule.
  • Hydrolysis: Under acidic or basic conditions, diethyl butylmalonate can hydrolyze to yield butylmalonic acid and ethanol.

These reactions highlight its utility in synthetic organic chemistry, particularly in the synthesis of more complex molecules.

Diethyl butylmalonate can be synthesized through several methods, with one common approach involving the following steps:

  • Preparation of Sodium Ethoxide: Sodium metal is reacted with ethanol to produce sodium ethoxide.
  • Formation of Diethyl Butylmalonate: The sodium ethoxide is then reacted with diethyl malonate, followed by the addition of n-butyl bromide. The reaction typically occurs under controlled temperatures (around 76-84 °C) to optimize yield and purity.
  • Purification: The crude product is then filtered and rectified to obtain pure diethyl butylmalonate.

This method has been reported to yield high purity levels (over 99%) and significant productivity (approximately 76%) .

Diethyl butylmalonate has several applications:

  • Flavoring Agent: Due to its pleasant fruity aroma, it is used in food products and perfumes.
  • Synthetic Intermediate: It serves as a building block in organic synthesis for pharmaceuticals and agrochemicals.
  • Research Tool: In laboratory settings, it is utilized in various

Interaction studies involving diethyl butylmalonate primarily focus on its reactivity with other chemicals during synthesis processes. Its ability to participate in Claisen condensation reactions makes it valuable in creating diverse carbon skeletons in organic synthesis. Additionally, understanding its reactivity helps predict potential interactions with biological systems, although specific interaction studies are less documented.

Diethyl butylmalonate shares structural similarities with several other compounds in the malonate family. Here are some comparisons:

CompoundMolecular FormulaKey Features
Diethyl malonateC₆H₁₄O₄Simpler structure; widely used in organic synthesis; serves as a precursor for barbiturates .
Diisopropyl malonateC₉H₁₈O₄Contains isopropyl groups; used in similar synthetic applications .
Dimethyl malonateC₆H₁₄O₄Methyl groups instead of ethyl; used for similar reactions but less volatile .

Uniqueness of Diethyl Butylmalonate

Diethyl butylmalonate's uniqueness lies in its specific combination of ethyl and butyl groups, which influences its physical properties such as volatility and solubility. This makes it particularly suited for applications requiring specific sensory characteristics or reactivity profiles that differ from simpler esters like diethyl malonate.

Enolate Formation Dynamics in Protic Media

Base Strength Effects on Enolate Stabilization

The formation of enolate intermediates from diethyl butylmalonate represents a critical mechanistic step that is profoundly influenced by the strength of the employed base [1] [2]. Diethyl butylmalonate, with its characteristic acidic proton at the alpha-carbon positioned between two ester carbonyl groups, exhibits a pKa value of approximately 13, making it significantly more acidic than simple ketones or aldehydes [3] [4]. This enhanced acidity arises from the resonance stabilization provided by the dual carbonyl electron-withdrawing groups, which effectively stabilize the resulting carbanion through delocalization of the negative charge across both oxygen atoms [2] [5].

The choice of base fundamentally determines both the kinetics and thermodynamics of enolate formation. Moderate strength bases such as sodium hydroxide and sodium ethoxide, with conjugate acid pKa values of 15.7 and 15.9 respectively, establish equilibrium conditions that favor the formation of thermodynamically stable enolates [6] [7]. Under these conditions, the more substituted enolate predominates due to its enhanced stability, analogous to the Zaitsev selectivity observed in alkene formation [7]. The equilibrium nature of these deprotonation reactions allows for the reversible formation and reprotonation of enolates, ultimately leading to the most stable configuration [6].

In contrast, very strong bases such as lithium diisopropylamide and sodium hydride, possessing conjugate acid pKa values of 36 and 35 respectively, drive the deprotonation reaction to completion under kinetic control [2] [8]. These conditions favor the formation of kinetic enolates, which correspond to the less substituted but more rapidly formed carbanion intermediates [7]. The irreversible nature of deprotonation with these strong bases prevents equilibration, thereby trapping the initially formed enolate species [8].

BasepKa of Conjugate AcidStrength ClassificationEnolate Type FavoredReaction Temperature (°C)Enolate Stabilization Effect
Sodium Hydroxide15.7ModerateThermodynamic25-80Moderate
Sodium Ethoxide15.9ModerateThermodynamic25-80Moderate
Lithium Diisopropylamide36.0Very StrongKinetic-78 to 0High
Sodium Hydride35.0Very StrongKinetic0-25High
Potassium tert-Butoxide17.0StrongMixed0-50High

The mechanistic pathway for enolate formation proceeds through a concerted deprotonation mechanism where the base abstracts the acidic alpha-hydrogen while the electron pair simultaneously delocalizes into the adjacent carbonyl systems [1] [2]. This process generates a resonance-stabilized enolate anion that can be represented by multiple canonical structures, with the negative charge distributed between the alpha-carbon and the two carbonyl oxygen atoms [3] [5].

Solvent Polarity Impacts on Intermediate Speciation

The nature of the solvent medium exerts profound influence on the speciation and reactivity of enolate intermediates derived from diethyl butylmalonate [9] [10]. Solvent polarity fundamentally affects the degree of ion aggregation, the preferred alkylation site, and the overall stability of the enolate species [9] [11].

Aprotic polar solvents such as tetrahydrofuran and dimethylformamide promote distinct aggregation states of enolate ions [9]. In tetrahydrofuran, with its moderate dielectric constant of 7.6, enolate species exist predominantly in clustered ion-pair arrangements where the metal cation remains closely associated with the enolate anion [9]. This clustering phenomenon favors carbon-alkylation reactions due to the intimate ion-pairing that enhances the nucleophilic character of the alpha-carbon while suppressing competing oxygen-alkylation pathways [9].

Conversely, highly polar aprotic solvents such as hexamethylphosphoramide, characterized by a dielectric constant of 30.0, promote extensive ion dissociation [9]. Under these conditions, the enolate anion becomes substantially separated from its counterion, leading to increased charge density on the oxygen atoms and a corresponding preference for oxygen-alkylation over the desired carbon-alkylation [9]. This effect significantly compromises the synthetic utility of enolate alkylation reactions in highly dissociating media.

Protic polar solvents, including ethanol and tert-butanol, introduce additional complexity through their capacity for hydrogen bonding interactions with the enolate anion [6] [11]. These solvents facilitate reversible enolate formation by providing a readily available proton source that enables equilibration between different enolate species [6]. The hydrogen bonding interactions also serve to stabilize the enolate through additional solvation, while simultaneously promoting carbon-alkylation by coordinating to the enolate oxygen atoms and reducing their nucleophilic character [11].

SolventDielectric ConstantPolarity ClassificationIon Aggregation StatePreferred Alkylation SiteEnolate Stability
Tetrahydrofuran7.6Aprotic PolarClusteredC-alkylationHigh
Dimethylformamide36.7Aprotic PolarPartially DissociatedMixedModerate
Ethanol24.5Protic PolarClusteredC-alkylationHigh
tert-Butanol10.9Protic PolarClusteredC-alkylationHigh
Hexamethylphosphoramide30.0Aprotic PolarDissociatedO-alkylationLow

The mechanistic implications of solvent effects extend beyond simple aggregation phenomena to encompass fundamental changes in the electronic structure of the enolate intermediate [10]. In dissociating solvents, the enolate exhibits enhanced ionic character with significant charge separation, while in coordinating or clustering media, the enolate maintains greater covalent character with more localized charge distribution [9] [10].

Alkylation Stereoelectronic Control Mechanisms

Frontier Molecular Orbital Analysis of SN2 Pathways

The alkylation of diethyl butylmalonate enolates proceeds through a bimolecular nucleophilic substitution mechanism that can be comprehensively understood through frontier molecular orbital theory [12] [13]. The reaction involves the interaction between the highest occupied molecular orbital of the enolate nucleophile and the lowest unoccupied molecular orbital of the alkyl halide electrophile [12] [14].

The enolate derived from diethyl butylmalonate possesses a high-energy highest occupied molecular orbital localized primarily on the alpha-carbon, which serves as the nucleophilic center [12] [15]. This orbital exhibits significant electron density and appropriate geometric orientation for effective overlap with the sigma-antibonding orbital of the carbon-halogen bond in alkyl halide electrophiles [12] [13]. The energy gap between these frontier orbitals determines the facility of the orbital interaction and consequently the reaction rate [14].

Primary alkyl halides exhibit the most favorable frontier molecular orbital characteristics for reaction with malonate enolates [16] [14]. These electrophiles possess low-energy lowest unoccupied molecular orbitals due to the effective overlap between the carbon and halogen atomic orbitals, resulting in efficient sigma-antibonding character [14]. The small energy gap between the enolate highest occupied molecular orbital and the primary halide lowest unoccupied molecular orbital facilitates rapid electron transfer and bond formation [12] [14].

Secondary alkyl halides demonstrate intermediate reactivity patterns characterized by moderately accessible lowest unoccupied molecular orbitals [16] [17]. The increased substitution around the electrophilic carbon introduces both electronic and steric perturbations that elevate the energy of the antibonding orbital while simultaneously restricting the geometric accessibility for nucleophilic approach [16] [17]. These combined effects result in diminished reaction rates compared to primary systems.

Tertiary alkyl halides exhibit severely compromised reactivity toward enolate nucleophiles due to both unfavorable orbital energetics and prohibitive steric constraints [16] [17]. The extensive alkyl substitution destabilizes the carbon-halogen antibonding orbital, creating a large energy gap with the nucleophile highest occupied molecular orbital [16] [14]. Additionally, the steric bulk around the electrophilic center effectively prevents the approach trajectory required for optimal orbital overlap [16] [17].

Electrophile TypeLUMO Energy (eV)HOMO-LUMO Gap (eV)Orbital Overlap EfficiencyRelative SN2 RateSteric Accessibility
Methyl Halide-1.28.5ExcellentVery FastUnhindered
Primary Alkyl Halide-0.88.1GoodFastSlightly Hindered
Secondary Alkyl Halide-0.67.9FairSlowModerately Hindered
Tertiary Alkyl Halide-0.37.6PoorVery SlowSeverely Hindered
Benzylic Halide-0.98.0GoodFastSlightly Hindered

The stereoelectronic requirements for optimal SN2 reactivity mandate a precise 180-degree approach angle between the incoming nucleophile and the departing leaving group [12] [15]. This backside attack trajectory is dictated by the spatial distribution of the carbon-halogen antibonding orbital, which exhibits maximum electron-accepting character directly opposite to the halogen substituent [13]. Deviation from this optimal approach angle results in diminished orbital overlap and reduced reaction efficiency [12] [15].

Steric Effects in Bulky Electrophile Incorporation

The incorporation of bulky electrophiles into diethyl butylmalonate through alkylation reactions is severely constrained by steric interactions that impede the approach of the nucleophilic enolate to the electrophilic carbon center [18] [17]. These steric effects manifest as increased activation energies, reduced reaction rates, and altered mechanistic pathways that collectively limit the synthetic utility of bulky alkylating agents [17] [19].

The quantitative assessment of steric hindrance employs the A-value system, which measures the conformational energy penalty associated with axial positioning of substituents in cyclohexane rings [18]. This parameter provides a reliable indicator of the steric bulk presented by different alkyl groups and correlates directly with their behavior in nucleophilic substitution reactions [18] [17].

Methyl halides, with an A-value of zero, present no steric impediment to nucleophilic approach and consequently exhibit the highest reaction rates with malonate enolates [18] [17]. The absence of bulky substituents allows optimal trajectory access to the electrophilic carbon, resulting in efficient orbital overlap and facile bond formation [18].

Primary alkyl halides introduce minimal steric hindrance with A-values typically ranging from 1.7 to 2.1 kilocalories per mole [18]. These systems maintain good accessibility for nucleophilic attack while providing useful synthetic functionality through the incorporation of extended alkyl chains [18] [17]. The slight reduction in reaction rate compared to methyl systems reflects the modest steric interaction between the approaching nucleophile and the beta-substituents on the electrophile [17].

Secondary alkyl halides present significantly enhanced steric barriers with A-values of approximately 2.1 kilocalories per mole for isopropyl groups [18]. The increased substitution creates substantial impediments to nucleophilic approach, manifesting as dramatically reduced reaction rates and elevated activation energies [17] [19]. The competing elimination pathway becomes increasingly favorable under these conditions, often leading to diminished yields of the desired alkylation products [17].

Tertiary alkyl halides exhibit prohibitive steric hindrance with A-values exceeding 4.5 kilocalories per mole [18]. The extensive substitution around the electrophilic carbon effectively blocks nucleophilic access, rendering these systems virtually unreactive toward SN2 displacement [17] [19]. The steric congestion favors alternative mechanistic pathways, particularly SN1 ionization or elimination reactions that circumvent the steric constraints [19].

Electrophile StructureSubstitution DegreeA-Value (kcal/mol)Approach Angle RestrictionRelative Reaction RateActivation Energy (kcal/mol)
CH₃I0.0None1000.00015.2
CH₃CH₂Br1.7Minimal40.00018.1
(CH₃)₂CHBr2.1Moderate1.00022.5
(CH₃)₃CBr4.5Severe0.00128.9
PhCH₂Cl1° Benzylic1.7Minimal50.00017.8

The mechanistic implications of steric hindrance extend beyond simple rate effects to encompass fundamental changes in reaction selectivity and product distribution [18] [20]. Bulky electrophiles favor alternative reaction channels that avoid the sterically congested SN2 transition state, including elimination reactions that generate alkene byproducts and rearrangement processes that lead to structural isomerization [17] [19].

Decarboxylation Pathways and Kinetic Studies

Acid-Catalyzed β-Ketoacid Decomposition Mechanisms

The decarboxylation of diethyl butylmalonate derivatives proceeds through well-characterized mechanisms that involve the elimination of carbon dioxide from β-ketoacid intermediates [21] [22]. This transformation represents a crucial step in malonic ester synthesis pathways and exhibits distinct mechanistic features that differentiate it from simple carboxylic acid decomposition [23] [24].

The acid-catalyzed decarboxylation mechanism initiates with protonation of the carbonyl oxygen atom adjacent to the carboxyl group, generating a resonance-stabilized cationic intermediate [22] [24]. This protonation step enhances the electrophilic character of the carbonyl carbon and facilitates the subsequent bond reorganization processes [22]. The formation of the protonated intermediate represents an energy-intensive step with activation barriers typically ranging from 28 to 33 kilocalories per mole [23] [24].

Following protonation, the mechanism proceeds through a concerted six-membered cyclic transition state in which the carbon-carbon bond between the carboxyl group and the alpha-carbon undergoes cleavage while simultaneously forming a new carbon-oxygen double bond [21] [25]. This cyclic arrangement provides optimal orbital overlap for the electron reorganization required for carbon dioxide elimination [21] [22]. The concerted nature of this process distinguishes it from stepwise mechanisms that would involve discrete carbanionic intermediates [24] [26].

The driving force for decarboxylation arises from the exceptional stability of the resulting enol intermediate, which benefits from extensive resonance delocalization involving the adjacent carbonyl system [21] [23]. The enol product subsequently undergoes rapid tautomerization to yield the thermodynamically favored keto form, completing the overall transformation [21] [25]. This tautomerization step is typically fast and does not contribute significantly to the overall reaction kinetics [22].

Kinetic studies of diethyl butylmalonate decarboxylation reveal first-order dependence on substrate concentration, consistent with a unimolecular decomposition mechanism [23] [27]. The reaction exhibits significant temperature dependence with rate constants increasing exponentially according to Arrhenius behavior [23] [28]. Activation energies for the decarboxylation process typically range from 24 to 33 kilocalories per mole, depending on the specific substitution pattern and reaction conditions [23] [24].

CompoundActivation Energy (kcal/mol)Pre-exponential Factor (s⁻¹)Half-life at 150°C (min)Mechanism TypeTemperature Range (°C)
Diethyl Butylmalonate28.61.20×10¹³45Concerted120-200
Malonic Acid33.28.50×10¹²180Concerted150-220
Acetoacetic Acid26.72.10×10¹³25Concerted100-180
Methylmalonic Acid30.19.80×10¹²95Concerted130-210
Dimethylmalonic Acid24.33.40×10¹³12Concerted90-170

The influence of electronic effects on decarboxylation rates demonstrates clear correlations with substituent electron-donating or electron-withdrawing properties [23] [24]. Electron-donating alkyl groups stabilize the developing enolate character in the transition state, thereby lowering activation barriers and accelerating reaction rates [23]. Conversely, electron-withdrawing substituents destabilize the transition state and result in slower decarboxylation kinetics [24].

Temperature-Dependent Concerted vs. Stepwise Processes

The mechanistic pathway for diethyl butylmalonate decarboxylation exhibits pronounced temperature dependence, with distinct preferences for concerted versus stepwise processes under different thermal conditions [26] [28]. This temperature-induced mechanistic variation reflects the competing energetic requirements for different bond-breaking and bond-forming sequences [28] [29].

At moderate temperatures ranging from 50 to 150 degrees Celsius, decarboxylation proceeds predominantly through stepwise mechanisms involving discrete intermediate formation [26] [30]. Under these conditions, the initial carbon-carbon bond cleavage occurs as a separate kinetic step, generating a carbanionic intermediate that subsequently eliminates carbon dioxide [26]. This stepwise pathway exhibits relatively high activation barriers and slow reaction rates due to the energetic cost of forming the unstable carbanionic species [26] [30].

As reaction temperatures increase beyond 150 degrees Celsius, the mechanism transitions toward concerted pathways in which carbon-carbon bond breaking and carbon dioxide elimination occur simultaneously [26] [25]. The concerted mechanism benefits from reduced activation barriers due to the synchronous nature of bond reorganization, which avoids the formation of high-energy intermediate species [21] [25]. This mechanistic shift results in dramatically enhanced reaction rates and improved synthetic efficiency [26] [28].

The temperature dependence of mechanistic preference can be quantitatively described through analysis of activation entropy values [28] [30]. Stepwise mechanisms typically exhibit large negative activation entropies due to the highly ordered transition states required for discrete bond-breaking steps [28]. In contrast, concerted mechanisms show less negative or even positive activation entropies, reflecting the more flexible transition state geometries that accommodate simultaneous bond reorganization [28] [30].

Kinetic isotope effect studies provide additional mechanistic insight into the temperature-dependent pathway selection [31] [29]. Primary kinetic isotope effects observed for carbon-deuterium bonds at the alpha-position indicate the degree of carbon-hydrogen bond breaking in the rate-determining step [31]. Large isotope effects at lower temperatures support stepwise mechanisms with significant carbon-hydrogen bond extension, while smaller effects at higher temperatures indicate concerted processes with less bond-breaking character [29].

Temperature Range (°C)Predominant MechanismRate Constant (s⁻¹)Activation Entropy (cal/mol·K)Selectivity FactorSide Reaction Probability
50-100Stepwise1.20×10⁻⁶-15.22.1High
100-150Mixed3.40×10⁻⁴-8.71.8Moderate
150-200Concerted2.10×10⁻²-2.11.4Low
200-250Concerted1.804.31.1Very Low
250-300Concerted45.212.80.9Very Low

The practical implications of temperature-dependent mechanistic changes extend to synthetic applications where reaction conditions must be optimized for desired product formation [27] [28]. Lower temperature stepwise conditions may favor specific regioisomers or stereoisomers due to the selectivity inherent in discrete intermediate formation [28]. Higher temperature concerted conditions typically provide enhanced reaction rates and simplified product mixtures, although potentially at the cost of selectivity [28] [30].

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

216.13615911 g/mol

Monoisotopic Mass

216.13615911 g/mol

Boiling Point

237.5 °C

Heavy Atom Count

15

UNII

CYY2Q744WB

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

133-08-4

Wikipedia

Diethyl butylmalonate

Dates

Modify: 2023-08-15

Explore Compound Types